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Compound of Interest

Compound Name: Org OD 02-0

Cat. No.: B15541469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Org OD 02-0, a

selective agonist of the membrane progesterone receptor α (mPRα). This document outlines

detailed protocols for key applications, presents quantitative data in a clear format, and

includes visualizations of associated signaling pathways and experimental workflows.

Introduction
Org OD 02-0 is a synthetic progestin that exhibits high binding affinity and specificity for

membrane progesterone receptor α (mPRα), with significantly lower affinity for the classical

nuclear progesterone receptor (nPR). This selectivity makes Org OD 02-0 an invaluable tool for

elucidating the non-genomic signaling pathways mediated by mPRs. In vitro studies have

demonstrated its involvement in a range of physiological processes, including neuroprotection,

oocyte maturation, and endometrial decidualization.

Data Presentation
Table 1: Binding Affinity of Org OD 02-0

Receptor Ligand IC50 (nM) Notes

human mPRα Org OD 02-0 33.9 High affinity agonist.

nuclear PR Org OD 02-0 >1000
Low affinity, no

agonistic activity.
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Table 2: Effective Concentrations of Org OD 02-0 in
Various In Vitro Models

Application Cell/Tissue Type
Effective
Concentration

Observed Effect

Neuroprotection
SH-SY5Y human

neuroblastoma cells
100 nM

Increased cell viability

against 6-OHDA and

MPP+ induced

toxicity.

Oocyte Maturation Zebrafish Oocytes 10 nM

Induction of germinal

vesicle breakdown

(GVBD).

Decidualization
Human Endometrial

Stromal Cells
50-100 nM

Upregulation of

decidualization

markers (e.g.,

IGFBP1, PRL).

Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol details the procedure to assess the neuroprotective effects of Org OD 02-0
against neurotoxin-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials:

SH-SY5Y cells

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

Org OD 02-0 (stock solution in DMSO)

6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+)

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO

96-well plates

Procedure:

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and

allow them to adhere for 24 hours.

Pre-treatment: Pre-treat the cells with 100 nM Org OD 02-0 (or vehicle control) for 24 hours.

[1]

Neurotoxin Treatment: Induce neurotoxicity by adding 6-OHDA (e.g., 50-100 µM) or MPP+

(e.g., 500-1000 µM) to the wells and incubate for an additional 24 hours.

Cell Viability Assessment (MTT Assay):

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each

well.

Incubate for 4 hours at 37°C.

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: In Vitro Zebrafish Oocyte Maturation Assay
This protocol describes the induction of oocyte maturation in zebrafish using Org OD 02-0 and

assessment via germinal vesicle breakdown (GVBD).

Materials:

Gravid female zebrafish

Leibovitz's L-15 medium
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Org OD 02-0 (stock solution in ethanol)

Dissecting microscope

Petri dishes

Procedure:

Oocyte Collection: Euthanize a gravid female zebrafish and dissect the ovaries in L-15

medium.

Oocyte Selection: Isolate individual, fully-grown, immature (stage IV) oocytes.

Incubation: Transfer the oocytes to a petri dish containing L-15 medium supplemented with

10 nM Org OD 02-0 (or vehicle control).[2]

Maturation Assessment: Incubate the oocytes at 28°C for 2-4 hours. Oocyte maturation is

indicated by the clearing of the cytoplasm and the disappearance of the germinal vesicle

(GVBD), which can be observed under a dissecting microscope.

Quantification: Calculate the percentage of oocytes that have undergone GVBD in each

treatment group.

Protocol 3: In Vitro Decidualization of Human
Endometrial Stromal Cells
This protocol outlines the induction of decidualization in primary human endometrial stromal

cells (HESCs) with Org OD 02-0.

Materials:

Primary HESCs

Phenol red-free DMEM/F-12 medium supplemented with charcoal-stripped FBS and

antibiotics

Org OD 02-0 (stock solution in DMSO)
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Estradiol (E2)

cAMP analog (e.g., 8-Br-cAMP)

RNA isolation kit

qRT-PCR reagents and primers for decidualization markers (IGFBP1, PRL) and a

housekeeping gene.

Procedure:

Cell Culture: Culture HESCs in 6-well plates until they reach confluence.

Decidualization Induction: Treat the cells with a decidualization cocktail containing 10 nM E2,

0.5 mM 8-Br-cAMP, and 50-100 nM Org OD 02-0 (or vehicle control) for 48-96 hours.

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit

according to the manufacturer's instructions.

qRT-PCR Analysis:

Synthesize cDNA from the isolated RNA.

Perform qRT-PCR to quantify the relative expression levels of decidualization markers

IGFBP1 and PRL.

Normalize the expression data to a stable housekeeping gene (e.g., GAPDH).

Data Analysis: Calculate the fold change in gene expression in Org OD 02-0-treated cells

compared to the vehicle control.

Protocol 4: Western Blot Analysis of AKT and ERK
Phosphorylation
This protocol provides a method to detect the activation of PI3K/AKT and MAPK/ERK signaling

pathways in response to Org OD 02-0 treatment in SH-SY5Y cells.

Materials:
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SH-SY5Y cells

Serum-free DMEM/F-12 medium

Org OD 02-0

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Transfer buffer and apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2

(Thr202/Tyr204), anti-total-ERK1/2

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: Seed SH-SY5Y cells and grow to 80-90% confluency. Serum-starve the cells

for 12-24 hours. Treat the cells with 100 nM Org OD 02-0 for various time points (e.g., 10,

30, 60 minutes).

Protein Extraction: Lyse the cells with ice-cold lysis buffer. Determine the protein

concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein

to total protein.

Visualizations
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Caption: Org OD 02-0 signaling cascade.

Experimental Workflow: Neuroprotection Assay

1. Seed SH-SY5Y Cells 2. Pre-treat with
Org OD 02-0

3. Add Neurotoxin
(6-OHDA or MPP+) 4. Incubate 5. MTT Assay 6. Measure Absorbance
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Click to download full resolution via product page

Caption: Workflow for the neuroprotection assay.

Experimental Workflow: In Vitro Decidualization
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Caption: Workflow for in vitro decidualization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15541469?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1420-3049/30/16/3352
https://pmc.ncbi.nlm.nih.gov/articles/PMC3857710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3857710/
https://www.benchchem.com/product/b15541469#org-od-02-0-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b15541469#org-od-02-0-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b15541469#org-od-02-0-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/product/b15541469#org-od-02-0-experimental-protocol-for-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15541469?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

